1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 203.2 g/mol. It falls under the category of carboxylic acids, specifically classified as an aromatic carboxylic acid due to the presence of an aromatic isoquinoline structure along with a carboxyl group. The compound is notable for its potential biological activities and applications in medicinal chemistry.
The synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid features:
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups. The carboxylic acid group can undergo protonation and deprotonation depending on pH, affecting its solubility and reactivity in biological systems.
The mechanism of action for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid is not fully elucidated but may involve:
Data on specific biological targets remains limited but suggests a role in pharmacological activity .
Key properties include:
Relevant data indicates that it may have moderate stability under standard laboratory conditions .
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid has potential applications in:
Multicomponent reactions (MCRs) provide efficient single-pot routes to construct the isoquinoline scaffold. A modified Ritter reaction employs tetrafluoroboric acid (54% in ether) to couple safrole derivatives with electron-rich nitriles like 3,4,5-trimethoxybenzonitrile, yielding 7-methyl-5-aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline intermediates. This method circumvents decomposition issues associated with traditional sulfuric acid-catalyzed Ritter conditions, achieving 17% isolated yield of the critical dihydroisoquinoline precursor. The mild acid catalyst preserves methylenedioxy groups essential for downstream functionalization to the target carboxylic acid [8]. Parallel approaches utilize ortho-phthalaldehyde derivatives in cyclocondensation with methylamine and acetylene equivalents. For example, methyl 2-isothiocyanatobenzoate undergoes one-pot condensation with methyl malonate to directly furnish methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate—a scaffold requiring regioselective oxidation and decarboxylation to access the isoquinoline-8-carboxylate system [5].
Table 1: Multicomponent Reaction Conditions for Isoquinoline Precursors
Starting Materials | Catalyst/Reagent | Product | Yield (%) | Key Advantage |
---|---|---|---|---|
Safrole + 3,4,5-trimethoxybenzonitrile | 54% HBF₄ in ether | 7-Methyl-5-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | 17 | Avoids methylenedioxy decomposition |
Methyl 2-isothiocyanatobenzoate + methyl malonate | None (neat fusion) | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | 76 | One-pot operation, no catalyst |
Late-stage decarboxylation enables strategic diversification of preassembled isoquinoline carboxylates. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes hydrolysis-thiocyanation-decarboxylation sequences to access C3-functionalized analogs. Treatment with thiourea and anhydrous K₂CO₃ in ethanol (reflux, 4 h) hydrolyzes the ester to 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (63% yield), followed by oxidative decarboxylation with iodine/ammonia to furnish nitrile derivatives—key intermediates for further chain elongation [3]. Alternatively, copper-catalyzed decarboxylative coupling permits direct C8-arylations; palladium systems mediate decarboxylative Heck reactions for alkenylation. These methods demonstrate that the carboxylic acid group at C8 serves as a transformable handle rather than merely a terminal functionality, enabling conversion to electrophilic sites for C–C bond formation [3].
Regioselective C8 functionalization exploits the differential reactivity of the isoquinoline ring system. Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate undergoes sequential alkylation with strict control: Initial S-methylation with CH₃I in DMF/triethylamine (50°C, 1 h) exclusively yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (>80%). Subsequent N- versus O-methylation selectivity depends on base strength: Strong bases like NaH favor O-methylation (4-methoxy derivative, 80–99%), whereas weaker bases like K₂CO₃ produce N-methylated byproducts (1–20%). This demonstrates that C8 carboxylate equivalents can be retained while selectively modifying adjacent positions [5].
Table 2: Regioselectivity in Alkylation of Quinoline-3-carboxylates
Starting Material | Alkylating Agent | Base | Temperature/Time | Major Product (Yield) | Regioselectivity Ratio (O:N) |
---|---|---|---|---|---|
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | NaH | 50°C, 3 h | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (99%) | >99:1 |
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | K₂CO₃ | 80°C, 1 h | Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (20%) | 4:1 |
Microwave irradiation drastically accelerates key cyclocondensations for isoquinoline core formation. Fusion of 2-aminobenzaldehyde and diethyl malonate under microwave conditions (170–250 W, 5–10 min) yields ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in 76% yield—a 12-fold time reduction compared to conventional reflux (2 h). This method prevents thermal decomposition of acid-sensitive substituents and improves regioselectivity in heterocyclization [1]. Piperidine-catalyzed cyclizations of ortho-formyl benzoates with methylene-active compounds (e.g., ethyl cyanoacetate) under microwave irradiation (150°C, 20 min) achieve near-quantitative conversion to 3-cyano-substituted isoquinolines, whereas thermal conditions require 2–3 h. The rapid, uniform heating of microwaves suppresses polymerization side reactions, enhancing functional group compatibility for C8-carboxylic acid precursor synthesis [1].
Table 3: Microwave vs. Conventional Thermal Cyclization Efficiency
Reaction | Conditions | Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
2-Aminobenzaldehyde + diethyl malonate cyclization | Reflux, piperidine catalyst | 120 min | 76 | Moderate (≤15%) |
2-Aminobenzaldehyde + diethyl malonate cyclization | Microwave, 170 W | 10 min | 82 | Low (<5%) |
ortho-Formyl benzoate + ethyl cyanoacetate | 150°C, thermal | 120 min | 65 | Significant (∼25%) |
ortho-Formyl benzoate + ethyl cyanoacetate | Microwave, 150°C | 20 min | 92 | Minimal (∼5%) |
The C8-carboxylic acid moiety serves as a versatile handle for generating bioactive analogues via amidation, esterification, or hydrazide formation. Coupling 1,2-dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid with hydrazine hydrate yields hydrazide derivatives (e.g., 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] analogs), which exhibit potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 2.4–2.7 μM)—surpassing reference drugs like doxorubicin in preliminary assays [1] [5]. Computational docking reveals that such derivatives disrupt protein-protein interactions in the c-Myc/Max/DNA complex, validating their use as anticancer scaffolds. Additionally, PASS (Prediction of Activity Spectra for Substances) software forecasts untapped bioactivities: Gluconate 2-dehydrogenase inhibition (Pa = 0.849–0.870) and progesterone antagonism (Pa = 0.615–0.710) for coumarin-fused variants [2]. Molecular docking against Hepatitis B virus capsid protein (PDB: 5E0I) confirms high binding affinity for S-alkylated quinoline-3-carboxylates, positioning them as promising antiviral leads [5].
Table 4: Bioactive Analogues Derived from 1,2-Dihydroisoquinoline-8-carboxylic Acid
Derivative Core | Synthetic Method | Predicted/Validated Bioactivity | Potency (IC₅₀ or Kᵢ) | Target |
---|---|---|---|---|
1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] | Condensation with hydrazine hydrate | Anticancer (MCF-7 cell line) | 2.4–2.7 μM | c-Myc/Max/DNA complex |
4-Oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine | N-Oxidation with mCPBA | Antiviral (HBV replication inhibition) | >90% inhibition at 10 μM | HBV capsid protein (5E0I) |
Coumarin-fused dihydroquinoline | Piperidine-catalyzed cyclocondensation | Progesterone antagonism | Pa = 0.615–0.710 (PASS) | Progesterone receptor |
Triazolo[1,5-a]pyrimidine-hydroquinoline | Condensation with trimethyl-1,3,5-triazine | Gluconate 2-dehydrogenase inhibition | Pa = 0.849–0.870 (PASS) | Bacterial metabolism |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2